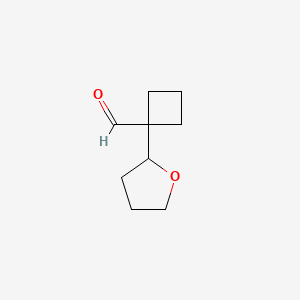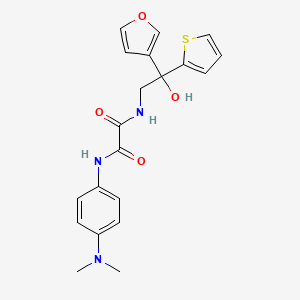![molecular formula C22H16Cl2N4O4 B2827261 ethyl 6-(2,5-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534565-95-2](/img/structure/B2827261.png)
ethyl 6-(2,5-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least two different elements as members of the ring(s)
Mécanisme D'action
Target of Action
The primary target of this compound is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an inducible enzyme that is over-expressed in response to the release of several pro-inflammatory mediators . It is responsible for the production of prostaglandins (PGs) in pathological conditions .
Mode of Action
The compound interacts with the COX-2 enzyme, inhibiting its activity . The inhibition of COX-2 prevents the biosynthesis of PGs, particularly PGE2, which are known to increase pain and tissue blood flow . This results in anti-inflammatory and analgesic effects .
Biochemical Pathways
The inhibition of COX-2 by the compound affects the prostaglandin biosynthesis pathway . This pathway is responsible for the production of PGs from arachidonic acid. By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to PGH2, the precursor of various types of PGs .
Result of Action
The result of the compound’s action is a decrease in the production of PGs, particularly PGE2 . This leads to a reduction in inflammation and pain, as PGs are known to increase these symptoms . Therefore, the compound could potentially be used as an anti-inflammatory and analgesic agent .
Méthodes De Préparation
The synthesis of (Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves several steps:
Starting Materials: The synthesis begins with 2-aminopyridine, which undergoes imine condensation and subsequent alkylation at the pyridine nitrogen atom.
Electrocyclization Reaction: The imino pyridinium salts formed are treated with a strong base, leading to the formation of a zwitterionic intermediate.
Reaction Conditions: The reaction typically requires a strong base and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
(Z)-ethyl 2-((2,5-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate undergoes various chemical reactions:
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to interact with DNA and inhibit tumor growth.
Pharmaceutical Research: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research fields.
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure but differ in their specific functional groups and substitution patterns.
Benzopyrano[2,3-d]pyrimidines: These compounds also have a heterocyclic structure but are used in different contexts, such as the synthesis of libraries for pharmaceutical research.
Propriétés
IUPAC Name |
ethyl 6-(2,5-dichlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O4/c1-3-32-22(31)15-11-14-18(25-17-6-4-5-9-28(17)21(14)30)27(2)19(15)26-20(29)13-10-12(23)7-8-16(13)24/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFWERCXAVOQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC(=C4)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2827180.png)


![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B2827184.png)
![4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2827187.png)
![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
![N-[1-(furan-3-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2827189.png)

![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2827192.png)
![2-[(4-amino-5-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B2827193.png)


![4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2827199.png)
![6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate](/img/structure/B2827200.png)
